molecular formula C13H8ClN3O B1196251 Pifexole CAS No. 27199-40-2

Pifexole

Cat. No.: B1196251
CAS No.: 27199-40-2
M. Wt: 257.67 g/mol
InChI Key: YXVGPSQAIBDQJD-UHFFFAOYSA-N
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Scientific Research Applications

Pifexole has several scientific research applications, including:

    Chemistry: It is used as a model compound in the study of 1,2,4-oxadiazole derivatives and their chemical properties.

    Biology: this compound’s muscle-relaxant properties make it a valuable tool in studying neuromuscular functions and related disorders.

    Medicine: While not approved for human use, this compound’s potent muscle-relaxant effects have potential therapeutic implications.

    Industry: this compound can be used in the development of new muscle-relaxant drugs and other pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

Pifexole plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in muscle relaxation. It is known to interact with the gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission. This interaction leads to a reduction in neuronal excitability, which is essential for its muscle-relaxant properties. Additionally, this compound has been shown to inhibit strychnine-induced convulsions by interacting with glycine receptors, further contributing to its muscle-relaxant effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of GABAergic neurons, leading to decreased neuronal excitability and muscle relaxation. This compound also affects gene expression by upregulating genes involved in inhibitory neurotransmission and downregulating those associated with excitatory neurotransmission. This modulation of gene expression contributes to its overall muscle-relaxant effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with GABA and glycine receptors. By enhancing the inhibitory effects of GABA receptors and inhibiting the excitatory effects of glycine receptors, this compound reduces neuronal excitability and induces muscle relaxation. Additionally, this compound may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, further contributing to its muscle-relaxant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . Its stability may decrease when dissolved in solvents, necessitating storage at -80°C for optimal preservation. Long-term studies have shown that this compound maintains its muscle-relaxant effects over extended periods, although its potency may gradually decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits strychnine-induced convulsions and induces muscle relaxation without significant adverse effects. At higher doses, this compound may cause toxicity, including respiratory depression and sedation. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as glutamate decarboxylase and glycine decarboxylase, influencing the levels of GABA and glycine in the central nervous system. These interactions affect metabolic flux and the overall balance of inhibitory and excitatory neurotransmission, contributing to this compound’s muscle-relaxant effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to plasma proteins, facilitating its distribution throughout the body. Additionally, this compound may interact with transporters involved in neurotransmitter uptake, influencing its localization and accumulation in specific tissues, particularly in the central nervous system .

Subcellular Localization

This compound’s subcellular localization is primarily within the central nervous system, where it exerts its muscle-relaxant effects. It is localized in synaptic vesicles and neuronal membranes, where it interacts with GABA and glycine receptors. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pifexole can be synthesized through a one-pot synthesis method involving carboxylic acids and nitriles. This method has been optimized for parallel chemistry, allowing for the efficient production of 3,5-disubstituted 1,2,4-oxadiazoles . The reaction typically involves the use of readily accessible reagents and is carried out under mild conditions to achieve moderate yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The simplicity and cost-effectiveness of this method make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pifexole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.

Comparison with Similar Compounds

    Chlorzoxazone: A muscle relaxant with a similar profile to Pifexole but less potent.

    Methocarbamol: Another muscle relaxant used to treat muscle spasms.

    Cyclobenzaprine: A muscle relaxant commonly used to relieve muscle pain and spasms.

Uniqueness of this compound: this compound stands out due to its significantly higher potency compared to chlorzoxazone. Its unique chemical structure as a 1,2,4-oxadiazole derivative also differentiates it from other muscle relaxants, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-(2-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVGPSQAIBDQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045117
Record name Pifexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

27199-40-2
Record name Pifexole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027199402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pifexole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pifexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFEXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36DL76CZNI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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